Fructone chemical structure and properties
Fructone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructone, chemically known as ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, is a widely utilized fragrance and flavoring agent prized for its sweet, fruity, apple-like aroma with nuances of pineapple and strawberry.[1][2] This technical guide provides an in-depth overview of Fructone's chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols for its synthesis are provided, along with a visualization of the synthetic workflow.
Chemical Structure and Identification
Fructone is a ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.[1] Its structure features a 1,3-dioxolane ring, which contributes to its stability and unique organoleptic properties.
DOT Script for Fructone Chemical Structure:
Caption: Chemical structure of Fructone.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate[1][3] |
| Synonyms | Apple Ketal, Applinal, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, Ethyl acetoacetate ethylene glycol ketal[1][3][4][5] |
| CAS Number | 6413-10-1[1][3][4] |
| EC Number | 229-114-0[1][3] |
| FEMA Number | 4477[3][6] |
| Molecular Formula | C₈H₁₄O₄[3][4][6] |
| Molecular Weight | 174.19 g/mol [4][7] |
| InChI Key | XWEOGMYZFCHQNT-UHFFFAOYSA-N[4][6] |
| Canonical SMILES | CCOC(=O)CC1(C)OCCO1[6] |
Physicochemical and Safety Properties
Fructone is a colorless liquid with a characteristic fruity odor.[3][6] It is soluble in alcohol and sparingly soluble in water.[3]
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless transparent liquid[3][6] |
| Odor | Fresh, fruity, apple-like[1][3][6] |
| Boiling Point | 212 °C (1 atm)[3] |
| Freezing Point | Below -78 °C[3] |
| Density | 1.08 g/mL (at 20 °C)[3] |
| Refractive Index | 1.428 - 1.435 (at 20°C)[3] |
| Flash Point | 92 °C (Closed cup)[3] |
| Dynamic Viscosity | 3.52 mPa·s (at 20 °C)[3] |
| Solubility | Soluble in alcohol, sparsely soluble in water[3] |
Table 3: Safety Information
| Hazard Statement | Code |
| Causes skin irritation | H315[8] |
| Causes serious eye irritation | H319[8] |
| May cause respiratory irritation | H335[8] |
| Signal Word | Warning[8] |
| GHS Pictogram | GHS07 (Exclamation mark)[8] |
Synthesis of Fructone
Fructone is synthesized via the acid-catalyzed acetalization reaction between ethyl acetoacetate and ethylene glycol.[9] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[9][10]
General Reaction Scheme
DOT Script for Fructone Synthesis Reaction:
Caption: General reaction scheme for the synthesis of Fructone.
Detailed Experimental Protocol
The following protocol is a synthesis of procedures described in the literature.[10][11]
Materials:
-
Ethyl acetoacetate (0.3 mol)
-
Ethylene glycol (0.9 mol)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.2 g)
-
Toluene (200 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated brine solution
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, thermometer, Dean-Stark apparatus, and reflux condenser.
-
Charging Reactants: To the flask, add ethyl acetoacetate (0.3 mol), ethylene glycol (0.9 mol), and toluene (200 mL).[10]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g) to the reaction mixture.[10]
-
Azeotropic Reflux: Heat the mixture to reflux using the heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[10] Continue the reflux until no more water is collected in the trap (typically 2-3 hours).[9][11]
-
Reaction Quenching and Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 96-99 °C.[10] The expected yield is typically high, around 85-95%.[11][12]
DOT Script for Experimental Workflow:
Caption: Experimental workflow for the synthesis of Fructone.
Applications
Fructone's primary application is in the flavor and fragrance industry.[6][7] Its pleasant, long-lasting fruity scent makes it a valuable component in:
-
Perfumery: Used to impart fruity and sweet notes in fine fragrances.[13][14] It blends well with floral and other fruity accords.[6]
-
Personal Care Products: Incorporated into shampoos, soaps, lotions, and other cosmetics to enhance their fragrance profiles.[3][6]
-
Food and Beverages: Utilized as a flavoring agent.[7]
Biological Activity
Fructone is primarily recognized for its sensory properties rather than significant biological or pharmacological activities. As a fragrance ingredient, its safety is assessed by organizations like the Research Institute for Fragrance Materials (RIFM).
Conclusion
Fructone is a commercially important aroma chemical with a well-established synthesis and a range of applications in the flavor and fragrance sector. Its straightforward and high-yielding synthesis makes it an accessible compound for both industrial production and academic research. The detailed protocols and data presented in this guide provide a comprehensive resource for professionals working with this versatile molecule.
References
- 1. Fructone - Wikipedia [en.wikipedia.org]
- 2. apple ketal, 6413-10-1 [thegoodscentscompany.com]
- 3. Fructone,99%,Flavor and Fragrance use - FORU Chemtech [foruchem.com]
- 4. Fructone - Protheragen [protheragen.ai]
- 5. Buy Fructone for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 6. Apple Scetal (Fructone) Online | Apple Scetal (Fructone) Manufacturer and Suppliers [scimplify.com]
- 7. Ethyl acetoacetate ethyleneglycol ketal | C8H14O4 | CID 80865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. warshel.com [warshel.com]
- 9. revues.imist.ma [revues.imist.ma]
- 10. Fructone | 6413-10-1 [chemicalbook.com]
- 11. scilit.com [scilit.com]
- 12. Highly Efficient Procedure for the Synthesis of Fructone Fragrance Using a Novel Carbon based Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ScenTree - Fructone® (CAS N° 6413-10-1) [scentree.co]
- 14. fraterworks.com [fraterworks.com]
